molecular formula C13H16N2O B12081640 (2-Methoxyethyl)[(quinolin-6-yl)methyl]amine

(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine

Cat. No.: B12081640
M. Wt: 216.28 g/mol
InChI Key: BAVTYCIPUSPARA-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine is an organic compound with the molecular formula C13H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(quinolin-6-yl)methyl]amine typically involves the reaction of quinoline derivatives with 2-methoxyethylamine. One common method is the alkylation of quinoline with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(quinolin-6-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (2-Methoxyethyl)[(quinolin-6-yl)methyl]amine, known for its wide range of biological activities.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial properties.

    Tetrahydroquinoline: Reduced derivatives of quinoline with different pharmacological profiles.

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the 2-methoxyethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-methoxy-N-(quinolin-6-ylmethyl)ethanamine

InChI

InChI=1S/C13H16N2O/c1-16-8-7-14-10-11-4-5-13-12(9-11)3-2-6-15-13/h2-6,9,14H,7-8,10H2,1H3

InChI Key

BAVTYCIPUSPARA-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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